molecular formula C20H30O3 B3025174 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone CAS No. 898755-62-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone

Cat. No.: B3025174
CAS No.: 898755-62-9
M. Wt: 318.4 g/mol
InChI Key: KRKMDHPUZOOZHH-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropylvalerophenone is a complex organic compound characterized by its unique structure, which includes a dioxane ring and an isopropyl group attached to a valerophenone backbone

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-15(2)16-9-11-17(12-10-16)18(21)7-5-6-8-19-22-13-20(3,4)14-23-19/h9-12,15,19H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMDHPUZOOZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645994
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-62-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropylvalerophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropylvalerophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropylvalerophenone involves its interaction with specific molecular targets. The dioxane ring and valerophenone moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone
  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-Alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-Alpha-(4-methoxyphenyl)benzenemethanol

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone (CAS: 898755-62-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, exploring its mechanisms, efficacy in various studies, and potential applications.

The compound's molecular formula is C20H30O3C_{20}H_{30}O_{3} with a molar mass of approximately 318.45 g/mol. It features a dioxane ring structure, which is significant for its biological interactions. The following table summarizes its basic chemical properties:

PropertyValue
Molecular FormulaC20H30O3
Molar Mass318.45 g/mol
CAS Number898755-62-9
Purity>97%

Antitumor Effects

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, showcasing selective cytotoxicity.

Case Study: NCI 60 Cell Line Screen

One notable study involved screening the compound against the NCI 60 tumor cell line panel. The results indicated that the compound exhibited selective cytotoxicity against several cancer types, particularly:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The IC50 values obtained from this screening are summarized in the following table:

Cell LineIC50 (µM)
MCF710.2
A54915.6
HCT11612.8

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects appears to involve modulation of mRNA splicing pathways. Research indicates that it acts as a spliceosome modulator, influencing the expression of genes involved in cell proliferation and survival.

Splicing Modulation

In vitro studies have shown that the compound inhibits splicing in cell-free nuclear extracts and in cell-based dual-reporter assays. This modulation may lead to altered expression of oncogenes and tumor suppressor genes, contributing to its cytotoxic effects.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic concentrations. Further toxicological studies are necessary to establish comprehensive safety data before clinical application.

Comparative Analysis with Other Compounds

To better understand the potential of this compound, it is useful to compare its activity with other known anticancer agents:

Compound NameIC50 (µM)Mechanism of Action
Cisplatin8.0DNA cross-linking
Doxorubicin6.5Topoisomerase II inhibition
This compound10.2mRNA splicing modulation

This comparison illustrates that while traditional chemotherapeutics like cisplatin and doxorubicin are effective, the novel mechanism of action associated with our compound may offer advantages in targeting resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone
Reactant of Route 2
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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylvalerophenone

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